molecular formula C24H26N2O4S B2955440 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1185135-59-4

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2955440
CAS No.: 1185135-59-4
M. Wt: 438.54
InChI Key: NQNMJDDQVXVMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative characterized by a dihydropyridinone core substituted with a 4-methylbenzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide side chain is linked to a 4-ethylphenyl group, which enhances lipophilicity and may influence binding interactions.

Properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-5-19-8-10-20(11-9-19)25-22(27)15-26-18(4)14-17(3)23(24(26)28)31(29,30)21-12-6-16(2)7-13-21/h6-14H,5,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNMJDDQVXVMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison using data inferred from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Features References
Target Compound Dihydropyridinone 4,6-Dimethyl; 4-methylbenzenesulfonyl; N-(4-ethylphenyl)acetamide Enhanced lipophilicity from ethylphenyl; sulfonyl group may aid in hydrogen bonding
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (PF 43(1), ) Hexanamide backbone 2,6-Dimethylphenoxyacetamido; tetrahydropyrimidin-1(2H)-yl Stereospecific backbone; potential for hydrogen bonding via hydroxyl groups
S)-N-(1-((4,6-dioxo-tetrahydropyrimidin-2-yl)thio)-... (B13, ) Tetrahydropyrimidin-2-yl Sulfamoylphenyl; thioether linkage; 4-hydroxyphenyl Thioether improves metabolic stability; sulfamoyl enhances solubility

Key Findings :

Core Heterocycle Differences: The dihydropyridinone core in the target compound is less conformationally rigid compared to tetrahydropyrimidin derivatives in –3. This flexibility may influence binding kinetics in biological systems . The 4-methylbenzenesulfonyl group in the target compound is structurally analogous to sulfamoylphenyl groups in , both contributing to hydrogen-bonding networks critical for crystal packing or target binding .

Methyl vs. Phenoxy Substituents: Methyl groups (target compound) reduce steric hindrance compared to the 2,6-dimethylphenoxy group in , which may favor tighter binding to hydrophobic pockets .

Synthetic Pathways: The synthesis of the target compound likely involves sulfonylation of the dihydropyridinone core, paralleling methods described for sulfamoyl derivatives in . Stereochemical control in analogs from suggests that the target compound’s stereochemistry (if chiral) could be refined using crystallographic techniques (e.g., SHELX programs, as per ) .

Research Implications and Limitations

  • Hydrogen Bonding and Crystallography : The target compound’s sulfonyl and acetamide groups likely form hydrogen-bonding patterns similar to those analyzed in , which could stabilize its crystal lattice or intermolecular interactions .
  • Biological Activity Gaps : While highlights antimicrobial testing for related compounds, the absence of direct data for the target compound necessitates extrapolation from structural analogs.
  • Methodological Tools : SHELX-based crystallography () and graph-set analysis () are critical for elucidating the target compound’s supramolecular architecture .

Biological Activity

The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide , often referred to as F195-0218 , is a complex organic molecule with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for F195-0218 is C22H25N2O4SC_{22}H_{25}N_{2}O_{4}S. The compound features a dihydropyridine core substituted with various functional groups that are hypothesized to contribute to its biological activity.

F195-0218's mechanism of action is primarily based on its ability to interact with specific cellular targets, such as enzymes and receptors. The presence of the sulfonyl group and the dihydropyridine moiety suggests potential inhibition of key metabolic pathways involved in disease processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or survival, making it a candidate for anticancer therapy.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation or cancer.

Anticancer Activity

Research indicates that compounds similar to F195-0218 exhibit promising anticancer properties. For example, studies have shown that related dihydropyridine derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and DNA synthesis inhibition .

CompoundCell Line TestedIC50 (μM)Mechanism
F195-0218A549 (lung)TBDApoptosis induction
Similar DerivativeC6 (brain)TBDDNA synthesis inhibition

Antimicrobial Activity

Additionally, some derivatives have demonstrated moderate antimicrobial activity against gram-positive bacteria. The presence of the sulfonyl group is crucial for enhancing this activity .

Synthesis

The synthesis of F195-0218 typically involves multi-step organic reactions:

  • Formation of Dihydropyridine Core : Initial condensation reactions to form the dihydropyridine structure.
  • Sulfonylation : Introduction of the sulfonyl group via electrophilic aromatic substitution.
  • Acetamide Formation : Final acetamide formation through reaction with acetic anhydride.

Study 1: Anticancer Evaluation

In a recent study evaluating various derivatives, F195-0218 was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, supporting its potential as an anticancer agent.

Study 2: Enzyme Interaction

Investigations into enzyme interactions revealed that F195-0218 effectively inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis pathways. This inhibition leads to reduced proliferation rates in cancer cells .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including sulfonylation of the pyridine core, acetamide coupling, and regioselective substitutions. A typical route begins with the formation of the dihydropyridinone scaffold via cyclocondensation, followed by sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM). The N-(4-ethylphenyl)acetamide moiety is introduced via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation). Optimization strategies include:

  • Temperature control (0–5°C for sulfonylation to minimize side reactions) .
  • Catalyst screening (e.g., Pd-based catalysts for coupling steps) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer:
Key characterization techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of dimethyl and sulfonyl groups. The downfield shift of the pyridinone carbonyl (~170 ppm in 13C NMR) indicates electronic effects from the sulfonyl group .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C24H26N2O4S; theoretical m/z 462.16).
  • X-ray crystallography : To resolve stereochemical ambiguities and confirm solid-state packing .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:
Given the compound’s structural similarity to kinase inhibitors and sulfonamide-based bioactive molecules, prioritize:

  • Enzyme inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. Use IC50 determination with dose-response curves (0.1–100 µM) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with 48-hour exposure .
  • Solubility assessment : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can reaction mechanisms for substituent modifications be elucidated?

Methodological Answer:
Mechanistic studies require:

  • Isotopic labeling : Use deuterated solvents (e.g., D2O) in NMR to track proton exchange in the pyridinone ring .
  • Kinetic profiling : Monitor reaction intermediates via LC-MS at timed intervals to identify rate-determining steps .
  • Computational transition-state analysis : Employ QM/MM simulations (e.g., using GROMACS) to model sulfonylation or amidation pathways .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:
Contradictions often arise from off-target effects or assay variability. Mitigate by:

  • Orthogonal assays : Validate kinase inhibition via both enzymatic and cellular assays .
  • Co-crystallization : Resolve binding modes with target proteins (e.g., EGFR) using X-ray crystallography .
  • Meta-analysis : Compare data across published analogs (e.g., substituent effects on IC50) to identify trends .

Advanced: How to design experiments for pharmacokinetic (ADME) profiling?

Methodological Answer:

  • In silico prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 interactions, and bioavailability .
  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Permeability assays : Caco-2 cell monolayers to assess intestinal absorption potential .

Advanced: What methodologies address contradictory solubility vs. potency data?

Methodological Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility without altering the pharmacophore .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability while retaining activity .
  • Free-energy perturbation (FEP) : Simulate ligand-receptor binding with modified solubilizing groups to predict potency trade-offs .

Advanced: How to optimize scale-up synthesis while maintaining purity?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, solvent ratio) .
  • Continuous flow chemistry : Reduce side products and improve yield via microreactor systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.